molecular formula C13H14N2O B1225475 N-(2-Methoxy-phenyl)-benzene-1,4-diamine CAS No. 5840-11-9

N-(2-Methoxy-phenyl)-benzene-1,4-diamine

Cat. No.: B1225475
CAS No.: 5840-11-9
M. Wt: 214.26 g/mol
InChI Key: COFNCRYAMLLPRB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-benzene-1,4-diamine is an organic compound with the molecular formula C13H14N2O It is a derivative of benzene-1,4-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-methoxyphenyl group

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways . For instance, some compounds have been shown to inhibit the Wnt pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the effects of similar compounds, it’s plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-phenyl)-benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(2-Methoxy-phenyl)-benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of high-performance materials, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)-1,4-phenylenediamine
  • N-(2-Methoxyphenyl)-1,3-phenylenediamine
  • N-(2-Methoxyphenyl)-1,2-phenylenediamine

Comparison: N-(2-Methoxy-phenyl)-benzene-1,4-diamine is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-N-(2-methoxyphenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFNCRYAMLLPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368290
Record name N~1~-(2-Methoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-11-9
Record name N~1~-(2-Methoxyphenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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